![molecular formula C10H14BrClN2O B13514206 1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-onehydrochloride](/img/structure/B13514206.png)
1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-onehydrochloride is a useful research compound. Its molecular formula is C10H14BrClN2O and its molecular weight is 293.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-one hydrochloride (CAS: 2648947-81-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a butanone moiety with a methylamino group. Its molecular formula is C10H13BrN2·HCl, and it has specific stereochemistry that may influence its biological interactions.
Property | Value |
---|---|
Molecular Weight | 250.58 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
CAS Number | 2648947-81-1 |
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing halogenated pyridine derivatives have shown significant antimicrobial properties. The presence of the bromine atom may enhance the interaction with microbial targets, potentially disrupting their cellular processes.
- Cytotoxicity : Some studies suggest that derivatives of pyridine can induce apoptosis in cancer cells, likely through the inhibition of key signaling pathways involved in cell survival.
Therapeutic Potential
1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-one hydrochloride may have applications in treating various conditions due to its structural analogies with known therapeutic agents. For instance:
- Anticancer Agents : Similar compounds have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression.
- Neurological Disorders : The methylamino group suggests potential interactions with neurotransmitter systems, which could be explored for treating conditions like depression or anxiety.
Case Studies
- Antimicrobial Studies : A study evaluated the antibacterial effects of brominated pyridine derivatives against Staphylococcus aureus. Results showed a significant reduction in bacterial viability, indicating potential as an antibacterial agent .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to 1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-one hydrochloride exhibited cytotoxic effects on various cancer cell lines, suggesting that further exploration could lead to novel anticancer therapies .
- Neuropharmacological Research : Investigations into related compounds revealed their ability to modulate neurotransmitter levels in animal models, hinting at the therapeutic potential for psychiatric disorders .
Scientific Research Applications
The availability of "1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-one hydrochloride" (CAS: 2648947-81-1) is limited, as it is currently listed as a discontinued product . Information on its specific applications is scarce in the provided search results. However, the related research and data on similar bromopyridine and bromopyrimidine compounds can provide insights into potential applications .
Research and Development
- As a chemical intermediate: "1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-one hydrochloride" can serve as a building block in the synthesis of more complex molecules . Enquire for more information, including price and delivery time .
Medicinal Chemistry
- Antimicrobial and Anticancer Agents: Bromopyrimidine derivatives have demonstrated potential as antimicrobial and anticancer agents . For instance, a study on novel bromo-pyrimidine analogs revealed that compounds 5a, 5c, 5e, 6b, 6d, and 6h exhibit broad-spectrum antimicrobial activity. Additionally, compounds 5c, 5e, 6d, 6g, and 6h showed potent anticancer activity compared to the reference drug Dasatinib .
- Heterocyclic compound synthesis: It can be used in the creation of various heterocyclic compounds with potential pharmaceutical applications . Examples include tetrahydropyridopyrimidinone derivatives .
- Potential Biological Activities: Compounds like 5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one are of interest in medicinal chemistry because of their potential biological activities.
Properties
Molecular Formula |
C10H14BrClN2O |
---|---|
Molecular Weight |
293.59 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-3-8(12-2)10(14)9-5-4-7(11)6-13-9;/h4-6,8,12H,3H2,1-2H3;1H |
InChI Key |
JFJJXNBVCXIXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=NC=C(C=C1)Br)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.